molecular formula C14H8BrNO2 B1381863 4-(4-Bromo-3-formylphenoxy)benzonitrile CAS No. 906673-54-9

4-(4-Bromo-3-formylphenoxy)benzonitrile

Cat. No. B1381863
CAS RN: 906673-54-9
M. Wt: 302.12 g/mol
InChI Key: IEHZPKWXBVTRRG-UHFFFAOYSA-N
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Description

“4-(4-Bromo-3-formylphenoxy)benzonitrile” is an organic compound with the molecular formula C14H8BrNO2 . It has a molecular weight of 302.12 g/mol . This compound is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H8BrNO2/c15-14-6-5-13 (7-11 (14)9-17)18-12-3-1-10 (8-16)2-4-12/h1-7,9H . The compound’s structure includes a benzonitrile group attached to a bromo-formylphenoxy group .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a predicted density of 1.56±0.1 g/cm3 . The compound’s melting point is 109-111°C, and its predicted boiling point is 441.9±35.0 °C .

Scientific Research Applications

Radiation-Induced Hydroxylation

The study by Eberhardt (1977) explores radiation-induced hydroxylation processes involving benzonitrile derivatives. This research has implications in understanding the chemical transformations of benzonitrile compounds, including 4-(4-Bromo-3-formylphenoxy)benzonitrile, under radiation, providing insight into their stability and reactivity in various environments, such as industrial processes or atmospheric conditions (Eberhardt, 1977).

Metabolism in Agricultural Contexts

Buckland, Collins, and Puiiin (1973) investigated the metabolism of bromoxynil octanoate in wheat, showcasing how benzonitrile derivatives can undergo complex metabolic pathways in agricultural settings. This study is relevant for understanding the environmental impact and biochemical behavior of this compound when used in agricultural chemicals (Buckland et al., 1973).

Synthesis of Benzofuran Analogues

Parameshwarappa, Basawaraj, and Sangapure (2008) conducted research on synthesizing benzofuran analogues from bromosalicylaldehyde, including derivatives similar to this compound. Their work contributes to the understanding of synthetic routes and potential applications in pharmaceuticals and material sciences (Parameshwarappa et al., 2008).

Antibacterial Properties from Marine Algae

Xu and colleagues (2003) isolated bromophenols with antibacterial properties from marine algae. This research indicates the potential of benzonitrile derivatives, such as this compound, in developing new antibacterial agents (Xu et al., 2003).

Vibrational Spectra Studies

Krishnakumar, Surumbarkuzhali, and Muthunatesan (2009) examined the vibrational spectra of 4-bromo benzonitrile, providing essential data for understanding the physical and chemical properties of similar compounds, including this compound. This research is significant for applications in material science and spectroscopy (Krishnakumar et al., 2009).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statement is H302, and the precautionary statements are P280-P305+P351+P338 . It is recommended to avoid dust formation during handling .

Future Directions

“4-(4-Bromo-3-formylphenoxy)benzonitrile” is mainly used in laboratory research and development process and chemical production process . It is an intermediate in the synthesis of non-hormonal drugs , suggesting potential applications in pharmaceutical research and development.

Biochemical Analysis

Biochemical Properties

4-(4-Bromo-3-formylphenoxy)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been identified as a potential genotoxic impurity in pharmaceutical compounds, indicating its interaction with DNA and related enzymes . The nature of these interactions often involves covalent binding or inhibition of enzyme activity, which can lead to alterations in biochemical pathways.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It has been shown to cause serious eye irritation and may induce allergic skin reactions . Additionally, its genotoxic properties suggest that it can cause mutations in germ cells, potentially leading to carcinogenic effects . These cellular effects are mediated through disruptions in cell signaling pathways, alterations in gene expression, and impacts on cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with DNA can result in the formation of adducts, which interfere with DNA replication and transcription . This compound may also influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can degrade into various by-products, which may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has been associated with persistent cellular damage and alterations in cellular homeostasis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may cause mild irritation and minor biochemical changes. At high doses, it can lead to significant toxic effects, including severe skin and eye irritation, systemic toxicity, and potential carcinogenicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its most pronounced effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by various enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules . These metabolic processes can affect metabolic flux and alter metabolite levels, potentially disrupting normal cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution pattern of this compound can affect its biological activity and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell can influence its interactions with biomolecules and its overall biological effects.

properties

IUPAC Name

4-(4-bromo-3-formylphenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO2/c15-14-6-5-13(7-11(14)9-17)18-12-3-1-10(8-16)2-4-12/h1-7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHZPKWXBVTRRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901021147
Record name Benzonitrile, 4-​(4-​bromo-​3-​formylphenoxy)​-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

906673-54-9
Record name 4-(4-Bromo-3-formylphenoxy)benzonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromo-3-formylphenoxy)benzonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 4-​(4-​bromo-​3-​formylphenoxy)​-
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Record name 4-(4-bromo-3-formylphenoxy)benzonitrile
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Record name 4-(4-Bromo-3-formylphenoxy)benzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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